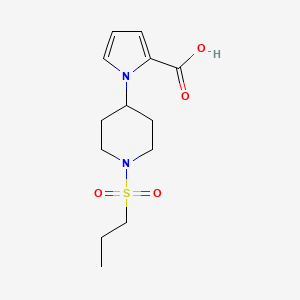
1-(1-Propylsulfonylpiperidin-4-yl)pyrrole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Propylsulfonylpiperidin-4-yl)pyrrole-2-carboxylic acid, also known as PSPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. PSPC is a pyrrole derivative that has been shown to possess various biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
Mécanisme D'action
The exact mechanism of action of 1-(1-Propylsulfonylpiperidin-4-yl)pyrrole-2-carboxylic acid is not fully understood, but it is believed to act through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory mediators such as prostaglandins. 1-(1-Propylsulfonylpiperidin-4-yl)pyrrole-2-carboxylic acid has been shown to selectively inhibit COX-2, which is upregulated in response to inflammation, while sparing COX-1, which is responsible for the production of prostaglandins that protect the gastrointestinal tract.
Biochemical and Physiological Effects
1-(1-Propylsulfonylpiperidin-4-yl)pyrrole-2-carboxylic acid has been shown to possess various biochemical and physiological effects, including the inhibition of inflammatory mediators such as prostaglandins, the reduction of oxidative stress, and the modulation of immune responses. 1-(1-Propylsulfonylpiperidin-4-yl)pyrrole-2-carboxylic acid has also been shown to possess analgesic and antipyretic effects, which may be beneficial in the treatment of various pain and fever-related conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(1-Propylsulfonylpiperidin-4-yl)pyrrole-2-carboxylic acid is its selectivity for COX-2 inhibition, which may reduce the risk of gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs). 1-(1-Propylsulfonylpiperidin-4-yl)pyrrole-2-carboxylic acid has also been shown to possess a good safety profile, with no significant adverse effects reported in animal studies. However, one of the limitations of 1-(1-Propylsulfonylpiperidin-4-yl)pyrrole-2-carboxylic acid is its low solubility, which may limit its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for the research and development of 1-(1-Propylsulfonylpiperidin-4-yl)pyrrole-2-carboxylic acid. One potential direction is the optimization of its chemical structure to improve its solubility and bioavailability. Another direction is the investigation of its potential applications in the treatment of various inflammatory and oxidative stress-related diseases. Additionally, the development of 1-(1-Propylsulfonylpiperidin-4-yl)pyrrole-2-carboxylic acid analogs with improved selectivity and efficacy may lead to the discovery of novel therapeutic agents for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 1-(1-Propylsulfonylpiperidin-4-yl)pyrrole-2-carboxylic acid involves the reaction between 1-propylsulfonylpiperidine and pyrrole-2-carboxylic acid in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate compound, which is then converted to 1-(1-Propylsulfonylpiperidin-4-yl)pyrrole-2-carboxylic acid through further chemical reactions. The synthesis of 1-(1-Propylsulfonylpiperidin-4-yl)pyrrole-2-carboxylic acid has been optimized to yield a high purity and yield of the final product.
Applications De Recherche Scientifique
1-(1-Propylsulfonylpiperidin-4-yl)pyrrole-2-carboxylic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess anti-inflammatory, analgesic, and antipyretic effects, making it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. 1-(1-Propylsulfonylpiperidin-4-yl)pyrrole-2-carboxylic acid has also been shown to possess antioxidant properties, which may be beneficial in the treatment of various oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-(1-propylsulfonylpiperidin-4-yl)pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-2-10-20(18,19)14-8-5-11(6-9-14)15-7-3-4-12(15)13(16)17/h3-4,7,11H,2,5-6,8-10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRQAHQRJZXLIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC(CC1)N2C=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Propylsulfonylpiperidin-4-yl)pyrrole-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

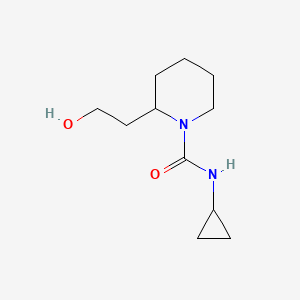
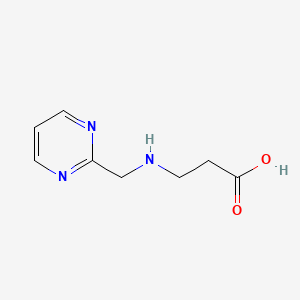

![2-Cyclopropyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]acetic acid](/img/structure/B7556249.png)
![2-cyclopropyl-2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]acetic acid](/img/structure/B7556260.png)
![2-cyclopropyl-2-[[2-(1H-indol-3-yl)acetyl]amino]acetic acid](/img/structure/B7556265.png)
![[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenyl] furan-2-carboxylate](/img/structure/B7556273.png)
![3-[(3-Fluoropyridin-2-yl)amino]piperidin-2-one](/img/structure/B7556281.png)
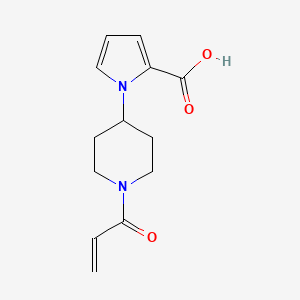

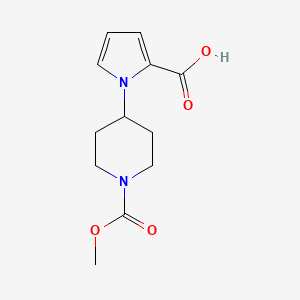
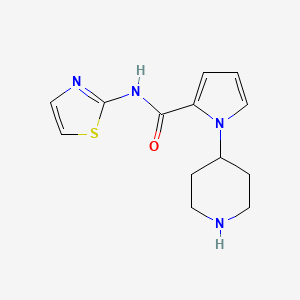
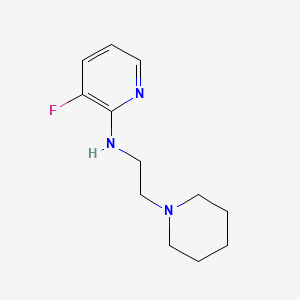
![3-[4-(Cyclohexylcarbamoyl)piperazin-1-yl]propanoic acid](/img/structure/B7556327.png)